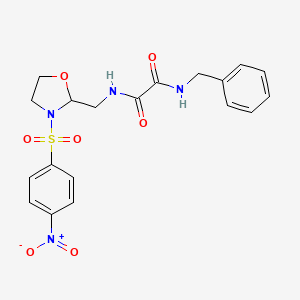

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O7S/c24-18(20-12-14-4-2-1-3-5-14)19(25)21-13-17-22(10-11-30-17)31(28,29)16-8-6-15(7-9-16)23(26)27/h1-9,17H,10-13H2,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVUJOIRXPMRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyl group could yield various substituted derivatives .

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: For its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide with analogous compounds, focusing on structural motifs, synthetic pathways, and functional properties.

Oxalamide Derivatives with Heterocyclic Substituents

Key Observations :

- The target compound distinguishes itself with a 4-nitrophenylsulfonyl group, which is absent in the other oxalamide derivatives.

- Unlike bis-heterocyclic oxalamides (e.g., azetidinyl or thiazolidinyl derivatives), the target molecule features a mono-oxazolidine ring, which balances rigidity and flexibility for target binding .

Sulfonyl-Containing Analogues

Key Observations :

- Both compounds incorporate sulfonyl groups , but the target compound’s oxalamide core provides additional H-bonding sites compared to the acetamide scaffold in .

- The 4-nitrophenyl group in the target compound vs.

Oxazolidine-Based Compounds

Key Observations :

- The oxazolidine ring in the target compound contrasts with the benzoxazole core in , offering different conformational flexibility and electronic environments.

- Both compounds utilize nitro groups , but the target compound retains its nitro moiety, suggesting a role in electron-deficient interactions rather than metabolic activation .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound notable for its structural features, including an oxazolidine ring and a sulfonamide moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O5S, with a molecular weight of approximately 476.5 g/mol. The compound's structure includes:

- Oxazolidine core : Contributes to its pharmacological properties.

- Nitrophenylsulfonyl group : Enhances chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the oxazolidine ring.

- Introduction of the nitrophenylsulfonyl group.

- Coupling with the oxalamide moiety.

Reaction conditions such as temperature, pH, and solvent choice are critical to achieving high yield and purity. Common purification techniques include crystallization and chromatography.

Antibacterial Properties

Preliminary studies suggest that compounds similar to this compound may exhibit significant antibacterial activity. The mechanism of action is believed to involve inhibition of key enzymes in bacterial cell wall synthesis, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

Research indicates that this compound may modulate signaling pathways related to inflammation. The presence of the sulfonamide group suggests potential interactions with inflammatory mediators, which could lead to therapeutic applications in treating inflammatory diseases.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various oxazolidine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N1-benzyl-N2-(...) | 16 | Staphylococcus aureus |

| Control Antibiotic | 8 | Staphylococcus aureus |

Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.